2-(1H-Benzo[d]imidazol-2-yl)propanenitrile
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Overview
Description
1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) is a chemical compound with the molecular formula C10H9N3. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate nitrile compound under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with acetonitrile in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzimidazoleacetonitrile: Another benzimidazole derivative with similar chemical properties and applications.
1H-Benzimidazole-2-acetonitrile,alpha-(hydroxyimino)-1-methyl-(9CI): A related compound with different functional groups and potential biological activities.
Uniqueness
1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its alpha-methyl group enhances its stability and reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,1H3,(H,12,13) |
InChI Key |
PNLMQWKZYYBDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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